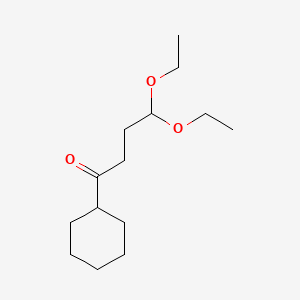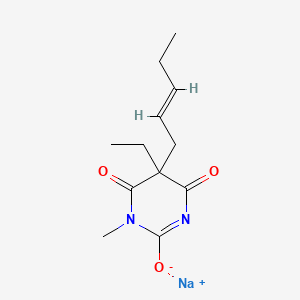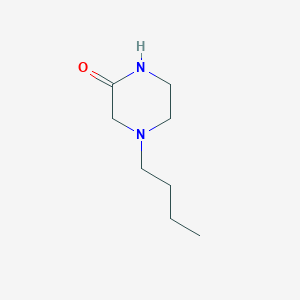
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and an ether linkage to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, which is then reacted with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as calcium oxide or magnesium oxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of heterogeneous catalysts in a solvent-free environment is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the compound, it shares a similar cyclohexane ring structure but lacks the propanediol moiety.
3,3,5-Trimethylcyclohexyl methacrylate: Another related compound used in polymer chemistry, it has a methacrylate ester group instead of the propanediol moiety.
Uniqueness
3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is unique due to its combination of a cyclohexane ring with a propanediol moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, from synthetic chemistry to industrial production .
Properties
CAS No. |
63991-90-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-(3,3,5-trimethylcyclohexyl)oxypropane-1,2-diol |
InChI |
InChI=1S/C12H24O3/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,13-14H,4-8H2,1-3H3 |
InChI Key |
XLNQVDHZDZPRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


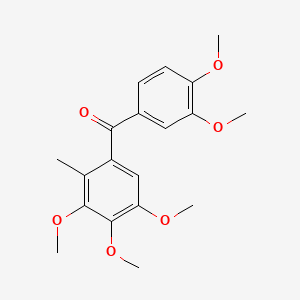

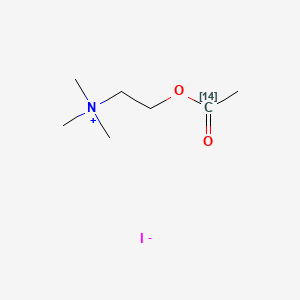
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
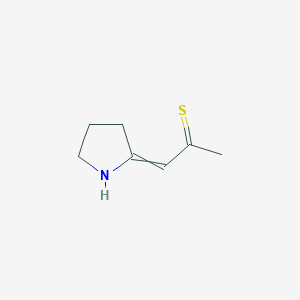
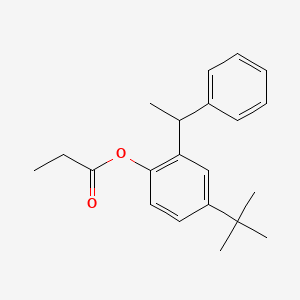
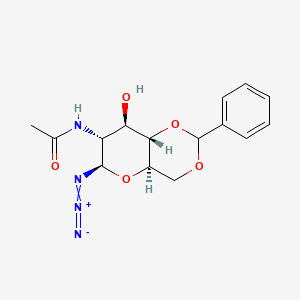

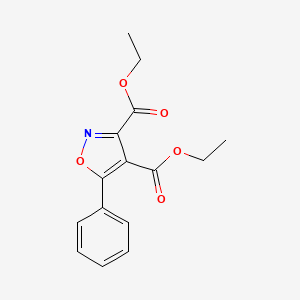
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
